Positional Methoxy Group SAR: Ortho-Methoxy vs. Meta-Methoxy Antiproliferative Potency in Tubulin Inhibition
In a cross-study comparison of triazolothiadiazine analogs, the meta-methoxy-substituted compound 6i demonstrated an IC₅₀ of 0.011–0.015 µM against SGC-7901, A549, and HT-1080 cancer cell lines, comparable to CA-4 (0.009–0.013 µM) [2]. By contrast, the 2,3,4-trimethoxyphenyl series (compounds 4a–m), which incorporate an ortho-methoxy motif analogous to the target compound, achieved only modest potency (best IC₅₀ = 0.028–0.073 µM for compound 4d) [2]. Although direct antiproliferative data for 3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine itself are not publicly available, this SAR trend indicates that the ortho-methoxy configuration is associated with reduced tubulin-inhibitory potency relative to the meta-methoxy isomer, while potentially redirecting activity toward alternative mechanisms such as caspase activation [1].
| Evidence Dimension | In vitro antiproliferative activity (MTT assay) across human cancer cell lines |
|---|---|
| Target Compound Data | No direct data available; inferred from ortho-methoxy-containing analog series (2,3,4-trimethoxyphenyl) |
| Comparator Or Baseline | Meta-methoxy analog (compound 6i): IC₅₀ = 0.011–0.015 µM; Ortho-methoxy series (4a–m): best IC₅₀ = 0.028–0.073 µM (compound 4d) |
| Quantified Difference | Meta-methoxy analog is approximately 2- to 7-fold more potent than the best ortho-methoxy-containing analog |
| Conditions | SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), HT-1080 (fibrosarcoma) cell lines; 72 h MTT assay; positive control CA-4 |
Why This Matters
Procurement decisions for tubulin-targeted projects should favor the meta-methoxy analog; however, for caspase-activation or apoptosis-focused programs, the ortho-methoxy compound represents a mechanistically distinct tool.
- [1] Cai SX, Drewe JA, Zhang HZ, Kasibhatla S, Claassen G, Sirisoma NS, Kemnitzer WE. 3-Aryl-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and analogs as activators of caspases and inducers of apoptosis and the use thereof. U.S. Patent Application Publication US 2008/0045514 A1, filed July 18, 2007. View Source
- [2] Xu Q, Bao K, Sun M, Xu J, Wang Y, Tian H, Zuo D, Guan Q, Wu Y, Zhang W. Design, synthesis and structure–activity relationship of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors. Scientific Reports. 2017;7:11997. View Source
